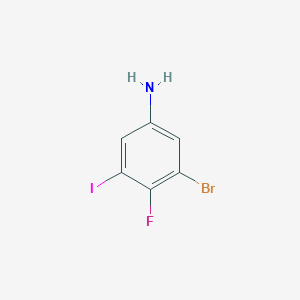

3-Bromo-4-fluoro-5-iodoaniline

Beschreibung

3-Bromo-4-fluoro-5-iodoaniline (CAS: 2090537-38-3) is a halogenated aniline derivative with the molecular formula C₆H₄BrFINO (note: lists the formula as C₆H₄BrFNO, which likely omits iodine erroneously based on the compound’s name). It is available in 95% purity and sold in quantities of 100 mg to 1 g . The compound features bromo (Br), fluoro (F), and iodo (I) substituents at positions 3, 4, and 5, respectively, on the benzene ring. This unique halogenation pattern imparts distinct electronic and steric properties, making it valuable in pharmaceutical and materials chemistry, particularly in cross-coupling reactions.

Eigenschaften

IUPAC Name |

3-bromo-4-fluoro-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBKPVLRZJWPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-Bromo-4-fluoro-5-iodoaniline would likely involve large-scale chemical processes, utilizing advanced technologies and equipment to ensure high yield and purity. The exact methods may vary depending on the manufacturer and the intended application of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-fluoro-5-iodoaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert 3-Bromo-4-fluoro-5-iodoaniline into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in the reactions of 3-Bromo-4-fluoro-5-iodoaniline include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 3-Bromo-4-fluoro-5-iodoaniline depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized using techniques such as spectroscopy and chromatography .

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-fluoro-5-iodoaniline has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in various medical conditions.

Industry: Utilized in the production of specialized materials and chemicals

Wirkmechanismus

The mechanism of action of 3-Bromo-4-fluoro-5-iodoaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogenated Anilines with Mixed Substituents

4-Bromo-2-iodo-5-(trifluoromethyl)aniline (CAS: 868692-81-3)

- Formula : C₇H₄BrF₃IN

- Key Features : Contains Br, I, and a trifluoromethyl (-CF₃) group.

- Comparison : The -CF₃ group is strongly electron-withdrawing, which may enhance electrophilic substitution reactivity compared to 3-Bromo-4-fluoro-5-iodoaniline. The iodine substituent in both compounds facilitates heavy halogen-mediated coupling reactions, but the -CF₃ group in this analog could reduce amine nucleophilicity .

3-Bromo-4-fluoroaniline (CAS: 656-64-4)

- Formula : C₆H₅BrFN

- Key Features : Lacks iodine but retains Br and F at adjacent positions.

- Comparison: The absence of iodine reduces molecular weight (MW: 190.01 vs. ~316.92 for the target compound) and may lower boiling points.

4-Bromo-5-fluoro-2-methylaniline (CAS: 52723-82-7)

- Formula : C₇H₇BrFN

- Key Features : Includes a methyl (-CH₃) group at position 2.

- Comparison : The methyl group introduces steric hindrance, which could slow down meta-halogen reactivity. However, the lower MW (204.04) and hydrophobic -CH₃ group may enhance solubility in organic solvents compared to the iodine-containing target compound .

Bromo-Trifluoromethyl Anilines ()

These analogs, such as 4-Bromo-3-(trifluoromethyl)aniline (CAS: 54962-75-3), share bromo and -CF₃ groups but lack fluorine or iodine. Their similarity scores (0.80–0.87) suggest comparable electronic profiles, but the -CF₃ group dominates reactivity, making them more suited for electron-deficient aryl intermediates in drug synthesis .

Iodo-Fluoro Substituted Aromatics

2,6-Difluoro-4-iodoanisole (CAS: 886762-68-1)

- Formula : C₇H₅F₂IO

- Key Features : Methoxy (-OCH₃) and iodo/fluoro substituents.

- Comparison : The methoxy group increases electron density on the ring, contrasting with the electron-withdrawing amine group in 3-Bromo-4-fluoro-5-iodoaniline. This difference significantly alters reactivity in Ullmann or Buchwald-Hartwig couplings .

Bromo-Fluoro-Methyl Anilines ()

Compounds like 5-Bromo-2-fluoro-4-methylaniline (CAS: 945244-29-1) exhibit similarity scores of 0.82–0.83.

Data Table: Key Properties of Selected Analogs

| Compound Name | CAS | Molecular Formula | MW | Halogen Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-Bromo-4-fluoro-5-iodoaniline | 2090537-38-3 | C₆H₄BrFINO | 316.92 | Br (3), F (4), I (5) | High steric bulk, heavy halogen |

| 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | 868692-81-3 | C₇H₄BrF₃IN | 373.92 | Br (4), I (2), -CF₃ (5) | Strong electron withdrawal |

| 3-Bromo-4-fluoroaniline | 656-64-4 | C₆H₅BrFN | 190.01 | Br (3), F (4) | Low MW, high reactivity |

| 4-Bromo-5-fluoro-2-methylaniline | 52723-82-7 | C₇H₇BrFN | 204.04 | Br (4), F (5), -CH₃ (2) | Enhanced solubility |

| 2,6-Difluoro-4-iodoanisole | 886762-68-1 | C₇H₅F₂IO | 270.02 | F (2,6), I (4), -OCH₃ (1) | Electron-rich aromatic ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.